(Cyclohexylmethyl)urea

Overview

Description

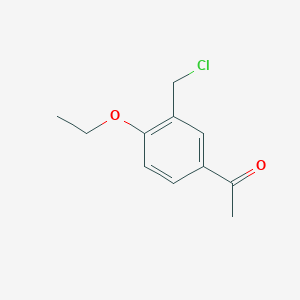

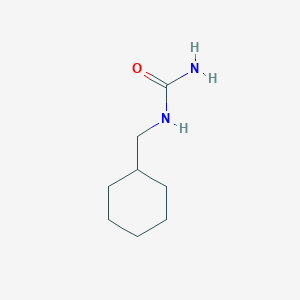

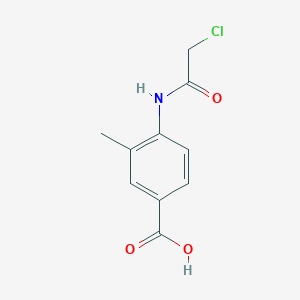

(Cyclohexylmethyl)urea is a compound with the molecular formula C8H16N2O . It is a part of the family of urea derivatives.

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C8H16N2O . The InChI code for this compound isInChI=1S/C8H16N2O/c9-8(11)10-6-7-4-2-1-3-5-7/h7H,1-6H2,(H2,9,10,11) . Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the retrieved papers, urea and its derivatives are known to undergo various reactions. For instance, urea can react with diacetyl monoxime in the presence of sulfuric acid, phosphoric acid, thiosemicarbazide, and ferric chloride to produce a chromophore .Physical And Chemical Properties Analysis

This compound has a molecular weight of 156.23 g/mol . Other physical and chemical properties specific to this compound are not detailed in the retrieved papers.Scientific Research Applications

Motilin Receptor Antagonists

- Synthesis of Cyclohexylmethyl Urea Derivatives : Cyclohexylmethyl urea and amide derivatives have been synthesized as motilin receptor antagonists. These compounds were developed from known antagonists, optimizing their recognition elements to achieve potent novel series (Johnson et al., 2006).

Catalytic Applications

Catalysis in Organic Synthesis : Urea has been utilized as a catalyst in the synthesis of arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives, demonstrating high yields and environmental friendliness (Li et al., 2012).

Asymmetric Michael Reaction Catalysis : Urea derived from cinchonine has been used to catalyze the asymmetric Michael reaction in desymmetrizing cyclohexadienones. This process yields enantioenriched polycyclic cyclohexenones (Gu & You, 2011).

Pharmaceutical and Biomedical Research

Phosphate and Sulfate Receptor Research : Urea derivatives like tris(2-aminoethyl)amine have been examined for their role as spacers in phosphate receptors, impacting their binding efficiency (RaposoCésar et al., 1995).

Solvent-Free Synthesis for Pharmaceutical Applications : Research on the solvent-free synthesis of substituted ureas from CO2 and amines demonstrates potential for more environmentally sustainable pharmaceutical production (Jiang et al., 2008).

Epoxide Hydrolase Inhibitors : Cyclohexylmethyl urea derivatives have shown promising results as soluble epoxide hydrolase (sEH) inhibitors, beneficial for therapeutic applications (Hwang et al., 2007).

Materials Science and Nanotechnology

Organogel Photopolymerization : Urea functions have been used in the formation and photopolymerization of diacetylene organogels, leading to the creation of conjugated nanofibers (Dautel et al., 2006).

Urea Biosensors : Advances in urea biosensors demonstrate the critical role of urea in detecting and quantifying urea concentration in various applications, including medical diagnostics (Botewad et al., 2021).

Environmental and Agricultural Applications

Hydrogen Carrier Potential : Urea has been explored as a potential hydrogen carrier for fuel cells, offering a non-toxic and stable alternative for energy supply (Rollinson et al., 2011).

Controlled-Release Fertilizer Coatings : Research into lignin-based coatings for urea fertilizers aims to develop biodegradable and economically feasible slow-release fertilizers, addressing environmental concerns (Mulder et al., 2011).

Safety and Hazards

Future Directions

The future directions in the field of urea and its derivatives involve improving the accuracy of in silico predictions using machine learning and molecular dynamic simulations . There are also opportunities to improve predictions for specific stress conditions, develop in silico prediction of novel modifications in antibodies, and predict the impact of modifications on physical stability and antigen-binding . Another promising direction is the development of advanced electrocatalytic processes for highly productive urea generation .

Mechanism of Action

Target of Action

(Cyclohexylmethyl)urea is a derivative of urea, a naturally occurring compound in the body. The primary targets of urea are proteins in the skin, where it acts as a keratolytic emollient . It is used to treat hyperkeratotic lesions and moisturize the skin . .

Mode of Action

Urea, the parent compound of this compound, works by breaking hydrogen bonds in the stratum corneum, loosening epidermal keratin, and increasing water-binding sites This results in the softening and shedding of the outer layer of the skin

Biochemical Pathways

Urea is a key component of the urea cycle, an important metabolic pathway for balancing nitrogen in the bodies of animals . It is primarily produced in the liver and excreted by the kidneys

Pharmacokinetics

Urea is known to normalize serum sodium levels by inducing osmotic excretion of free water . It also ameliorates hyponatremia in syndrome of inappropriate antidiuretic hormone secretion by a more specific effect, diminishing the natriuresis in association with increased medullary urea content .

Result of Action

Urea is known to have keratolytic and hydrating effects on the skin . It can also normalize serum sodium levels and ameliorate hyponatremia

Biochemical Analysis

Biochemical Properties

(Cyclohexylmethyl)urea has been evaluated against serine esterases of Mycobacterium tuberculosis . The compound interacts with these enzymes, affecting their activity and potentially influencing biochemical reactions within the cell .

Cellular Effects

It is known that the compound can interact with enzymes within the cell, potentially influencing cell function

Molecular Mechanism

The molecular mechanism of this compound involves interactions with enzymes such as serine esterases . These interactions can influence the activity of these enzymes, potentially leading to changes in gene expression and other cellular processes .

Metabolic Pathways

This compound may be involved in metabolic pathways through its interactions with enzymes such as serine esterases . These interactions could potentially affect metabolic flux or metabolite levels.

properties

IUPAC Name |

cyclohexylmethylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c9-8(11)10-6-7-4-2-1-3-5-7/h7H,1-6H2,(H3,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZLLYADKCHLBMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CNC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70282750 | |

| Record name | (cyclohexylmethyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70282750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5472-36-6 | |

| Record name | NSC27888 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27888 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (cyclohexylmethyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70282750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (cyclohexylmethyl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Chloromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B3024867.png)

![2-[(chloroacetyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B3024869.png)